N-methoxy-N-methylcycloheptanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

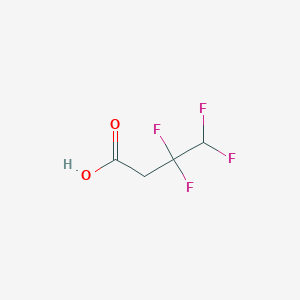

“N-methoxy-N-methylcycloheptanecarboxamide” is a chemical compound with the CAS Number: 253429-08-2 . It has a molecular weight of 185.27 and its IUPAC name is N-methoxy-N-methylcycloheptanecarboxamide .

Synthesis Analysis

The synthesis of N-methoxy-N-methylcycloheptanecarboxamide involves the addition of triethylamine, N-methoxymethylamine, and HBTU into a solution of cycloheptylcarboxylic acid in DMF at 25°C. The mixture is then stirred for 16 hours .Molecular Structure Analysis

The InChI code for N-methoxy-N-methylcycloheptanecarboxamide is 1S/C10H19NO2/c1-11(13-2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

N-methoxy-N-methylcycloheptanecarboxamide is a liquid at room temperature .Aplicaciones Científicas De Investigación

Growing Synthetic Utility N-methoxy-N-methylcycloheptanecarboxamide, commonly referred to as Weinreb amide, is recognized for its unique properties as an acylating agent. It reacts with organolithium or organomagnesium reagents and serves as a robust equivalent for an aldehyde group. Its utility extends from academic research to large-scale industrial production in pharmaceutical industries, highlighting its significance in synthetic chemistry (Balasubramaniam & Aidhen, 2008).

Reagent for β-Keto Weinreb Amides Synthesis N-methoxy-N-methylcyanoformamide, derived from N-methoxy-N-methylcycloheptanecarboxamide, has been reported to be highly reactive. It facilitates the one-pot preparation of β-carbonyl Weinreb amides, one-carbon homologated Weinreb amides, and unsymmetrical ketones from various organometallic species, showcasing the compound's versatility in complex chemical syntheses (Nugent & Schwartz, 2016).

Knorr Pyrrole Synthesis The compound's derivatives have been utilized in the Knorr pyrrole synthesis, where N-methoxy-N-methyl-α-enaminocarboxamides are prepared from enamines and Weinreb α-aminoamides. Their reaction with organometallic compounds and subsequent cyclization offers a versatile route in this synthesis process, indicating its broad applicability in heterocyclic chemistry (Alberola et al., 1999).

Effective Acylating Agents N-methoxy-N-methylamides, another derivative, are widely recognized as effective acylating agents. They have been used to produce ketones without side products when reacting with organometallics. Preparation of these amides is generally accomplished by condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride, using coupling reagents, demonstrating their crucial role in synthetic methodologies (Lee & Park, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-methoxy-N-methylcycloheptanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-11(13-2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKCYNANSDDSDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCCCCC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methylcycloheptanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2365476.png)

![3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2365488.png)